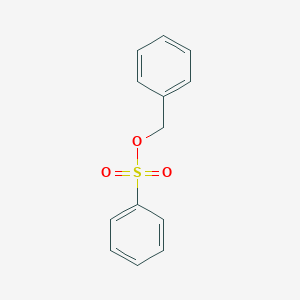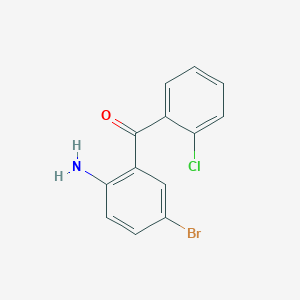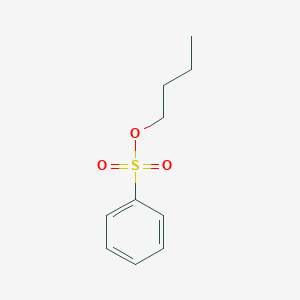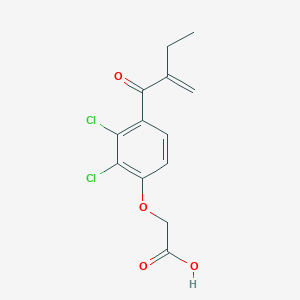
4-Ethynylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylpiperidin-4-ol (4-EP) is a chemical compound that belongs to the class of piperidines. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.
作用機序
The mechanism of action of 4-Ethynylpiperidin-4-ol is not fully understood. However, it has been shown to act as an inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, results in the alleviation of Parkinson's disease symptoms, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Ethynylpiperidin-4-ol have been extensively studied. It has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, 4-Ethynylpiperidin-4-ol has been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
The advantages of using 4-Ethynylpiperidin-4-ol in lab experiments include its high purity, good yields, and wide range of pharmacological activities. However, the limitations of using 4-Ethynylpiperidin-4-ol in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 4-Ethynylpiperidin-4-ol. One potential direction is to explore its potential applications in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, the development of new synthesis methods for 4-Ethynylpiperidin-4-ol could lead to the discovery of new pharmacological activities and potential therapeutic applications.
合成法
The synthesis of 4-Ethynylpiperidin-4-ol can be achieved through various methods, including the reaction of 4-piperidone with acetylene, the reaction of 4-piperidone with propargyl bromide, and the reaction of 4-piperidone with ethynyl magnesium bromide. The most commonly used method is the reaction of 4-piperidone with acetylene, which yields 4-Ethynylpiperidin-4-ol in good yields and high purity.
科学的研究の応用
4-Ethynylpiperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, 4-Ethynylpiperidin-4-ol has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of dopamine. This makes 4-Ethynylpiperidin-4-ol a potential candidate for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
特性
CAS番号 |
134701-51-2 |
|---|---|
製品名 |
4-Ethynylpiperidin-4-ol |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
4-ethynylpiperidin-4-ol |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)3-5-8-6-4-7/h1,8-9H,3-6H2 |
InChIキー |
GVZFMFFUAZKMOB-UHFFFAOYSA-N |
SMILES |
C#CC1(CCNCC1)O |
正規SMILES |
C#CC1(CCNCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)

![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)






